molecular formula C8H12N2 B102883 3-(Pyridin-2-yl)propan-1-amine CAS No. 15583-16-1

3-(Pyridin-2-yl)propan-1-amine

Cat. No. B102883
CAS RN: 15583-16-1
M. Wt: 136.19 g/mol
InChI Key: UGYRJDSEKCYZKI-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)propan-1-amine is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry, coordination chemistry, and materials science. The compound features a pyridine ring, which is a common motif in many pharmaceuticals, and an amine group that allows for further functionalization and the formation of coordination complexes with metals .

Synthesis Analysis

The synthesis of related compounds often involves the direct coupling of amines to other ligands or the condensation with aldehydes. For instance, the synthesis of a tetradentate ligand from 2-pyridinecarbaldehyde and N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation has been reported, which is relevant to the synthesis of 3-(Pyridin-2-yl)propan-1-amine derivatives . Additionally, the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines has been described, showcasing the versatility of reactions involving pyridin-2-yl motifs .

Molecular Structure Analysis

The molecular structure of compounds related to 3-(Pyridin-2-yl)propan-1-amine has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a betaine derivative, 3-(2-amino-pyridinium)-propionate monohydrate, has been determined, providing insights into the molecular geometry and intermolecular interactions . Similarly, the structure of a 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been characterized, highlighting the importance of π–π stacking and hydrogen bonding in the supramolecular assembly .

Chemical Reactions Analysis

The reactivity of 3-(Pyridin-2-yl)propan-1-amine derivatives can be diverse. For instance, the coordination chemistry of related ligands with zinc(II) has been explored, resulting in the formation of mononuclear complexes with potential applications in bioinorganic chemistry . The reactivity of these compounds with DNA and proteins, as well as their antiproliferative activity, has been studied, particularly in the context of developing anticancer agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 3-(Pyridin-2-yl)propan-1-amine moiety have been investigated using various spectroscopic methods. FTIR and Raman spectroscopy, along with DFT calculations, have been employed to study the vibrational modes and electronic structure of N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine, providing detailed information on the compound's behavior . The fluorescent properties of related compounds have also been examined, revealing aggregation-induced emission behavior and phase transitions at high temperatures .

Scientific Research Applications

Application in Organic Chemistry

  • Summary of the Application : “3-(Pyridin-2-yl)propan-1-amine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have significant biological and therapeutic value, and they serve as pharmacophores for many molecules .
  • Methods of Application or Experimental Procedures : N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .
  • Results or Outcomes : The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have varied medicinal applications .

Application in Medicinal Chemistry

  • Summary of the Application : “3-(Pyridin-2-yl)propan-1-amine” is used in the synthesis of various pharmaceutical molecules . Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .
  • Methods of Application or Experimental Procedures : The synthesis of these pharmaceutical molecules involves various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
  • Results or Outcomes : The synthesis results in the formation of various pharmaceutical molecules that have wide applications in medicinal chemistry .

Application in Anti-Tubercular Drug Development

  • Summary of the Application : “3-(Pyridin-2-yl)propan-1-amine” is used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
  • Methods of Application or Experimental Procedures : The synthesis of these derivatives involves various chemosynthetic methodologies .
  • Results or Outcomes : The synthesized derivatives show promising anti-tubercular activity .

Application in Biomaterials and Bio-Inspired Materials

  • Summary of the Application : “3-(Pyridin-2-yl)propan-1-amine” is used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives are evaluated for their pharmacokinetic profiles and biological activity .
  • Methods of Application or Experimental Procedures : The synthesis of these derivatives involves various chemosynthetic methodologies .
  • Results or Outcomes : The synthesized derivatives show promising biological activity .

Application in Drug Development

  • Summary of the Application : “3-(Pyridin-2-yl)propan-1-amine” is used in the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .
  • Methods of Application or Experimental Procedures : The synthesis of these pharmaceutical molecules involves various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
  • Results or Outcomes : The synthesis results in the formation of various pharmaceutical molecules that have wide applications in medicinal chemistry .

properties

IUPAC Name

3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYRJDSEKCYZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390198
Record name 3-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-yl)propan-1-amine

CAS RN

15583-16-1
Record name 3-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-2-yl)propan-1-amine
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Synthesis routes and methods I

Procedure details

2-Vinyl pyridine (105 g) and acetic anhydride (204 g) were combined at room temperature, and a solution of KCN (130 g) in 250 ml of water was added dropwise to the stirring solution. The rate of addition was adjusted to maintain a gentle reflux. After the addition was complete, the mixture was refluxed for 22 h, and the pH of the solution then adjusted to 8 with aqueous Na2CO3 solution. The mixture was extracted with DCM (600 ml), the extracts dried over MgSO4 and then evaporated to a brown oil. The oil was then vacuum distilled at approximately 0.6 mmHg pressure. The product distilled over as a clear oil at 100-107° C. in 56% yield. The oil of 2-(2-cyanoethyl)-pyridine (200 mg, 1.5 mmol) was taken up in 6 ml of EtOH and treated with 2 ml of 0.88NH3 solution and 50 mg of RaNi. The mixture was hydrogenated at 30 psi H2 pressure for 16 h, and was then filtered and evaporated to give the title product (ca. 200 mg) which was used with no further purification.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
204 g
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reactant
Reaction Step Two
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Quantity
130 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mg
Type
reactant
Reaction Step Five
[Compound]
Name
0.88NH3
Quantity
2 mL
Type
reactant
Reaction Step Six
Name
Quantity
50 mg
Type
catalyst
Reaction Step Six
Name
Quantity
6 mL
Type
solvent
Reaction Step Seven
Yield
56%

Synthesis routes and methods II

Procedure details

2-(2-Cyanoethyl)pyridine is reduced with lithium aluminium hydride in ether, in the normal way, yielding 2-(3-aminopropyl) pyridine, b.p. 77° C/0.4 mm. (Dihydrochloride, m.p. 175°-177° C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Place 2-(3-pyridin-2-yl-propyl)isoindole-1,3-dione (7.0 g, 26.0 mmol) in a flask and add a solution of hydrazine (4.0 mL) in MeOH (200 mL). After 12 hours, filter the mixture and concentrate the filtrate, titrate with methylene chloride, and filter a second time. Perform flash chromatography on silica gel eluting with 80:18:2 CHCl3/MeOH/concentrated NH4OH to afford the title compound as a brown oil (4.59 g) MS: m/e=137 (MH+).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
132
Citations
S Renuga, M Karthikesan, S Muthu - Spectrochimica Acta Part A: Molecular …, 2014 - Elsevier
… In this present study of the compound N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine … N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine has not been carried out. Thus, in the …
Number of citations: 59 www.sciencedirect.com
D Tayade, R Shekar, R Sheikh - Oriental Journal of Chemistry, 2012 - researchgate.net
… During boiling suspended 3-(4-chlorophenyl)-N,N-dimethyl-3pyridin-2-yl-propan-1-amine went into the solution and the new product was found to be gradually separated out ,which on …
Number of citations: 2 www.researchgate.net
RS Shekar - 2011 - rasayanjournal.co.in
… A mixture of 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine(1) (0.1M), … During boiling suspended 3-(4chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine went …
Number of citations: 2 www.rasayanjournal.co.in
NK Karmakar, S Pandey, RK Pandey… - Applied Spectroscopy …, 2021 - Taylor & Francis
… )-N,N-dimethyl-3-pyridin-2-yl propan-1-amine (C16H19ClN2) have been performed by DFT … )-N,N-dimethyl-3-pyridin-2-yl propan-1-amine (C16H19ClN2) in conjunction with the DFT …
Number of citations: 21 www.tandfonline.com
J Sniecikowska, M Gluch-Lutwin, A Bucki… - Journal of Medicinal …, 2019 - ACS Publications
Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as “biased agonists” of serotonin 5-HT 1A receptors. The compounds were tested in signal transduction …
Number of citations: 24 pubs.acs.org
Z Jiang, J Qu, X Tian, X Huo, J Zhang… - Journal of separation …, 2019 - Wiley Online Library
A novel open‐tubular capillary electrochromatography column coated with β‐cyclodextrin was prepared using the sol‐gel technique. In the sol‐gel approach, owing to the three‐…
AS Materiienko, VO Grudko, VA Khanin… - Вісник …, 2014 - irbis-nbuv.gov.ua
… Chlorpheniramine maleate (3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine) is the active pharmaceutical ingredient of the synthetic origin. It is a white crystalline powder…
Number of citations: 2 www.irbis-nbuv.gov.ua
J Marák, P Mikuš, K Maráková, D Kaniansky… - … of pharmaceutical and …, 2008 - Elsevier
The present work illustrates potentialities of on-line combined isotachophoresis-capillary zone electrophoresis (ITP-CZE) separation techniques coupled with on-capillary diode array …
Number of citations: 20 www.sciencedirect.com
Z Li, PH Chang, JS Jean, WT Jiang, H Hong - Colloids and Surfaces A …, 2011 - Elsevier
… Chlorpheniramine (CP), 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine, is a first-generation alkylamine antihistamine used in the prevention of the symptoms of allergic …
Number of citations: 47 www.sciencedirect.com
J George, JC Prasana, S Muthu, TK Kuruvilla… - Chemical data …, 2020 - Elsevier
Propafenone also identified as 1-[2-[2‑hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one was analysed for its structural, non-linear optical, electronic and biological …
Number of citations: 16 www.sciencedirect.com

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